

## Comparing the kinase selectivity profile of BMS 777607 to other inhibitors

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Compound of Interest

Compound Name: BMS 777607

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## A Comparative Analysis of the Kinase Selectivity Profile of BMS-777607

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of BMS-777607 with other notable kinase inhibitors, crizotinib and cabozantinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

### Introduction

BMS-777607 is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase family.[1][2][3] Understanding the kinase selectivity profile of an inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window. This guide compares the selectivity of BMS-777607 against crizotinib, a dual ALK and MET inhibitor, and cabozantinib, a multi-kinase inhibitor targeting MET, VEGFRs, and other tyrosine kinases.[4][5]

## **Kinase Selectivity Profiles: A Tabular Comparison**

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BMS-777607, crizotinib, and cabozantinib against a panel of selected kinases. Lower IC50 values indicate greater potency.



Kinase Target	BMS-777607 IC50 (nM)	Crizotinib IC50 (nM)	Cabozantinib IC50 (nM)
MET	3.9[2]	Potent inhibitor[4][5]	1.3[7]
AxI	1.1[2]	-	7[7]
Ron	1.8[2]	Potent inhibitor[4]	-
Tyro3	4.3[2]	-	-
ALK	>500-fold less potent than MET[1][2]	Potent inhibitor[4][5]	-
VEGFR2	40-fold less potent than MET[1][2]	-	0.035[7]
Lck	40-fold less potent than MET[1][2]	-	-
TrkA/B	40-fold less potent than MET[1][2]	-	-
RET	-	-	5.2[7]
KIT	-	-	4.6[7]
FLT3	-	-	11.3[7]
TIE2	-	-	14.3[7]

Note: A hyphen (-) indicates that data was not readily available in the public domain from the conducted searches. The selectivity of crizotinib is often described qualitatively as being highly selective for ALK and MET.[8]

# **Experimental Methodologies for Kinase Selectivity Profiling**

The determination of kinase inhibitor selectivity is commonly performed using in vitro biochemical assays. Two prevalent methods are the ADP-Glo™ Kinase Assay and radiometric assays.



### **ADP-Glo™** Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The signal is proportional to kinase activity, and its inhibition by a compound is used to determine the IC50 value.

#### Protocol Outline:

- Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in a microplate well.
- ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
- ADP to ATP Conversion: A kinase detection reagent is then added to convert the ADP generated in the kinase reaction into ATP.
- Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.
- Data Analysis: The luminescent signal is correlated to the amount of ADP produced, and the IC50 value is calculated from the dose-response curve of the inhibitor.

## Radiometric Kinase Assay (Example for BMS-777607)

This method measures the incorporation of a radiolabeled phosphate group from [ $\gamma$ - $^{33}$ P]ATP onto a substrate by the kinase.

#### Protocol Outline:

- Reaction Mixture: A reaction mixture is prepared containing the kinase (e.g., baculovirus-expressed GST-Met), a substrate (e.g., poly(Glu/Tyr)), [γ-<sup>33</sup>P]ATP, unlabeled ATP, and the test inhibitor (e.g., BMS-777607) at various concentrations in a kinase buffer.[1]
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour) to allow for substrate phosphorylation.[1]



- Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which causes the precipitation of the phosphorylated substrate.[1]
- Filtration and Washing: The precipitated, radiolabeled substrate is collected onto filter plates.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

## **Visualizing Key Concepts**

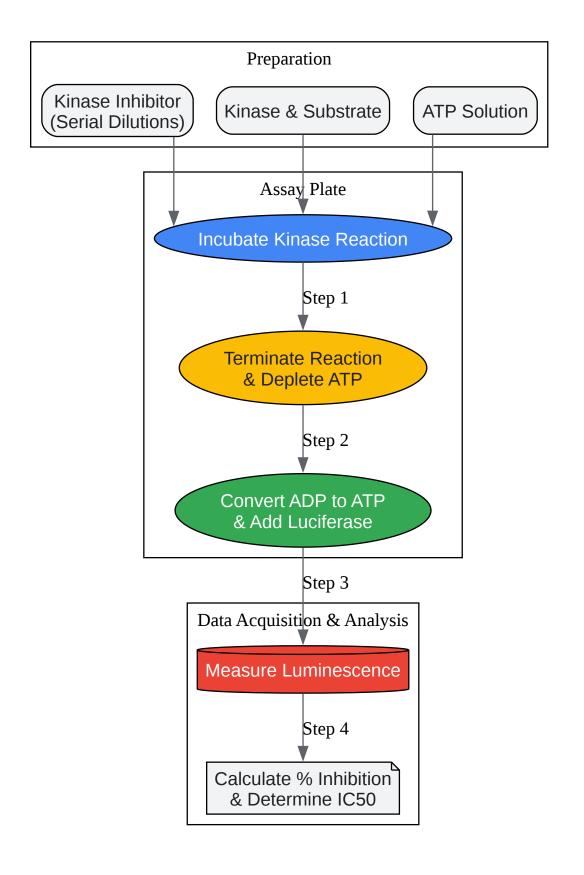
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.



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Caption: MET Signaling Pathway and the inhibitory action of BMS-777607.





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Caption: General workflow for a kinase selectivity profiling assay.



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